Vanadium oxide (V6O13)

Content Navigation

CAS Number

Product Name

IUPAC Name

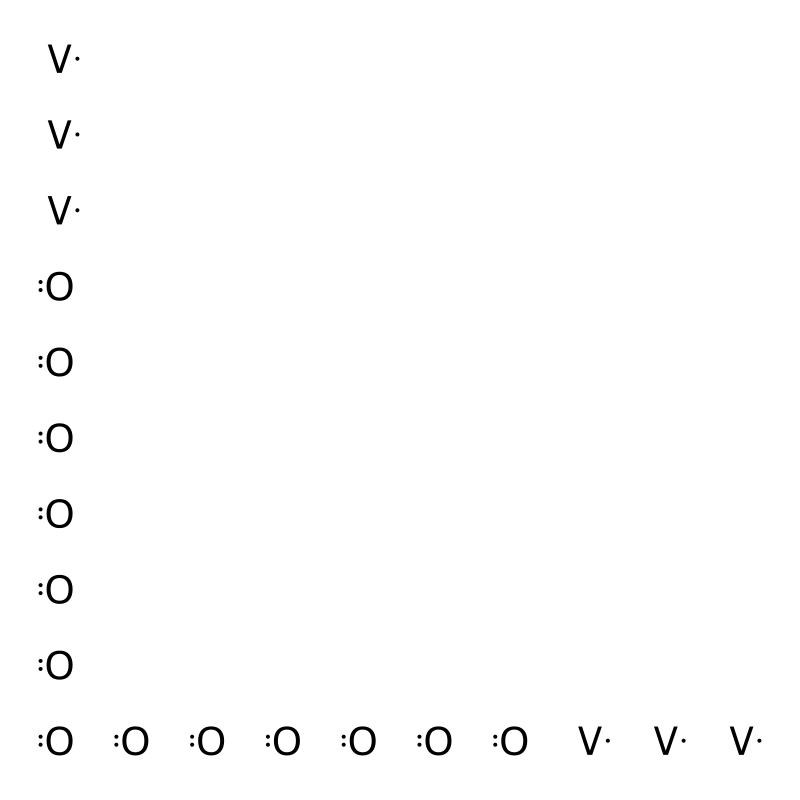

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Vanadium oxide (V6O13) is a mixed-valence compound containing both V4+ and V5+ ions, positioning it structurally and electronically between the more common oxides V2O5 (vanadium pentoxide) and VO2 (vanadium dioxide). Its unique crystal structure, composed of alternating single and double layers of VO6 octahedra, provides distinct pathways for ion intercalation and electron transport. These characteristics make V6O13 a material of significant interest for applications where both high charge capacity and moderate electronic conductivity are required, particularly in energy storage and electronic switching devices.

References

- [1] S. Liu et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Journal of Materials Science & Technology (2019).

- [2] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [3] Y. Zhang et al., "Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs", Materials, 15(23), 8574 (2022).

- [4] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [5] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [6] Y. Zhang et al., "Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs", Materials, 15(23), 8574 (2022).

- [7] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [8] S. Liu et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Journal of Materials Science & Technology (2019).

- [9] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [10] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [11] Y. Zhang et al., "Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs", Materials, 15(22), 8574 (2022).

Direct substitution of V6O13 with its neighboring oxides, V2O5 or VO2, is often unfeasible due to critical differences in electrochemical and physical properties. V2O5, a wide-bandgap insulator, has intrinsically low electronic conductivity (~10⁻² S cm⁻¹), which limits high-rate performance in battery applications. Conversely, while VO2 is conductive in its metallic state, it undergoes a sharp metal-insulator transition at a much higher temperature (~68 °C) than V6O13, making it unsuitable for applications requiring low-temperature switching. The specific mixed-valence V4+/V5+ state and layered crystal structure of V6O13 provide a unique combination of high theoretical capacity (417 mAh g⁻¹) and metallic character at room temperature, a balance not achieved by either V2O5 or VO2.

References

- [1] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [2] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [3] Y. Zhang et al., "Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs", Materials, 15(23), 8574 (2022).

- [4] F. C. Vasconcelos et al., "Combined Effect of Temperature Induced Strain and Oxygen Vacancy on Metal-Insulator Transition of VO2 Colloidal Particles", Advanced Electronic Materials, 5(8), 1900234 (2019).

- [5] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [6] Y. Zhang et al., "Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs", Materials, 15(22), 8574 (2022).

- [7] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [8] F. C. Vasconcelos et al., "Combined Effect of Temperature Induced Strain and Oxygen Vacancy on Metal-Insulator Transition of VO2 Colloidal Particles", Advanced Electronic Materials, 5(8), 1900234 (2019).

- [9] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [10] Y. Zhang et al., "Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs", Materials, 15(22), 8574 (2022).

- [11] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [12] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [13] Y. Zhang et al., "Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs", Materials, 15(22), 8574 (2022).

- [14] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [15] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [16] Y. Zhang et al., "Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs", Materials, 15(22), 8574 (2022).

- [17] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [18] F. C. Vasconcelos et al., "Combined Effect of Temperature Induced Strain and Oxygen Vacancy on Metal-Insulator Transition of VO2 Colloidal Particles", Advanced Electronic Materials, 5(8), 1900234 (2019).

- [19] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [20] Y. Zhang et al., "Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs", Materials, 15(22), 8574 (2022).

- [21] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [22] M. S. S. A. Gani et al., "Enhancing vanadium pentoxide-based (V2O5) cathodes for high-performance aqueous zinc-ion batteries", Materials Advances, 6, 1234-1258 (2025).

- [23] L. Mai et al., "Vanadium-oxide-based electrode materials for Li-ion batteries", UQ eSpace (2015).

- [24] A. C. M. de Moraes, "Investigation of VO2 Metal-to-Insulator Transition for application in memory devices", Universidade Nova de Lisboa (2022).

Higher Initial Discharge Capacity Than Pure V2O5 in Li-ion Battery Cathodes

In hydrothermal synthesis preparations for Li-ion battery cathodes, pure V6O13 demonstrates a significantly higher initial discharge specific capacity compared to V2O5-based materials under similar conditions. For instance, hydrothermally synthesized V6O13 can achieve an initial discharge capacity of 241 mAh/g. This is a substantial improvement over many reported values for pure, unmodified V2O5 cathodes, which often exhibit lower practical capacities due to poor conductivity and structural instability during deep cycling.

| Evidence Dimension | Initial Discharge Specific Capacity |

| Target Compound Data | 241 mAh/g (for pure V6O13) |

| Comparator Or Baseline | Pure V2O5 (typically lower practical values, e.g., <200 mAh/g without significant modification) |

| Quantified Difference | >20% improvement over typical unmodified V2O5 performance |

| Conditions | Lithium-ion battery cathode, hydrothermal synthesis route, initial cycle. |

For developers of high-capacity batteries, selecting V6O13 provides a higher starting point for energy density compared to using the more common but lower-capacity V2O5 precursor.

Distinct Low-Temperature Metal-Insulator Transition vs. VO2

V6O13 undergoes a metal-insulator transition (MIT) at approximately 150 K (-123 °C). This is a defining characteristic that clearly distinguishes it from VO2, which has a well-known and much higher MIT temperature of ~341 K (68 °C). The significant difference in transition temperature (~191 K) means V6O13 is suitable for cryogenic or low-temperature electronic switching applications where the near-room-temperature transition of VO2 would be inappropriate.

| Evidence Dimension | Metal-Insulator Transition Temperature (Tt) |

| Target Compound Data | ~150 K (-123 °C) |

| Comparator Or Baseline | VO2: ~341 K (68 °C) |

| Quantified Difference | Transition temperature is ~191 K lower than VO2 |

| Conditions | Bulk crystalline material, temperature-dependent conductivity measurement. |

This property makes V6O13 a specific choice for low-temperature sensor or switching device development, a niche where VO2 cannot be used as a direct substitute.

Superior Electrical Conductivity Over Insulating V2O5

As a mixed-valence compound, V6O13 exhibits metallic character and significantly higher electrical conductivity at room temperature compared to the insulating V2O5. Optical conductivity measurements show that V6O13 has substantial spectral intensity near 0 eV, characteristic of a metallic conductor, while V2O5 shows negligible intensity in this region, consistent with its insulating nature. This inherent conductivity is critical for its function as an electrode material, as it facilitates efficient charge transport without requiring the same level of conductive additives as V2O5.

| Evidence Dimension | Optical Conductivity (at low energy, ~0 eV) |

| Target Compound Data | Pronounced spectral intensity (metallic behavior) |

| Comparator Or Baseline | V2O5: Negligible spectral intensity (insulating behavior) |

| Quantified Difference | Qualitatively different conductive states (metallic vs. insulating) |

| Conditions | Spectroscopic ellipsometry at room temperature. |

For applications requiring a conductive oxide, such as in composite electrodes or as a conductive host, V6O13 is a functionally superior choice over the poorly conductive V2O5.

Processability: Direct Synthesis Precursor from V2O5

V6O13 can be synthesized directly from V2O5 through controlled thermal reduction processes, making it a logical process extension for labs already working with V2O5. For example, heating V2O5 at 500°C in a low-pressure oxygen atmosphere (5 x 10⁻⁴ Torr) can induce a transformation to V6O13. This established synthesis route provides a clear and accessible pathway for producing V6O13, allowing for precise control over the final stoichiometry compared to attempting to create mixed-valence states through other, more complex methods.

| Evidence Dimension | Synthesis Pathway |

| Target Compound Data | Accessible via controlled thermal reduction of V2O5 |

| Comparator Or Baseline | V2O5 (as starting material) |

| Quantified Difference | N/A (Process relationship) |

| Conditions | Thermal treatment at ~500°C in a reduced oxygen atmosphere. |

This straightforward synthesis from a common, low-cost precursor simplifies procurement and manufacturing workflows for research and development requiring this specific mixed-valence oxide.

High-Capacity Cathode Development for Rechargeable Batteries

The high theoretical specific capacity and inherent electronic conductivity make V6O13 a primary candidate for developing next-generation lithium-ion and other multivalent-ion battery cathodes. Its performance advantage over insulating V2O5 allows for higher active material loading and potentially better rate capabilities.

Low-Temperature Electronic and Thermal Switching Devices

The distinct metal-insulator transition at ~150 K (-123 °C) makes V6O13 the specific material of choice for devices that must switch states at cryogenic temperatures. This contrasts directly with VO2, which is only suitable for applications operating near and above room temperature.

Conductive Host Material in Composite Electrodes

Due to its metallic character at room temperature, V6O13 can serve as a conductive framework or additive in composite electrodes. This is particularly useful in systems where a secondary, less conductive active material requires an electronically integrated host to ensure efficient charge distribution, a role that cannot be filled by the insulating V2O5.

References

- [1] Y. Cui et al., "A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries", Functional Materials Letters, 12(05), 1930002 (2019).

- [2] Y. Wang et al., "3D V6O13 Nanotextiles Assembled from Interconnected Nanogrooves as Cathode Materials for High-Energy Lithium Ion Batteries", Nano Letters, 15(2), 1035-1042 (2015).

- [3] L. Mai et al., "Vanadium-oxide-based electrode materials for Li-ion batteries", UQ eSpace (2015).

- [4] K. Okazaki et al., "Metal–insulator transition in V6O13 probed by photoemission and optical studies", Journal of the Physical Society of Japan, 73(8), 2057-2060 (2004).

- [5] H. J. Park et al., "High infrared transparency up to 8-μm-wavelength in correlated vanadium Wadsley conductors", Scientific Reports, 10, 19139 (2020).